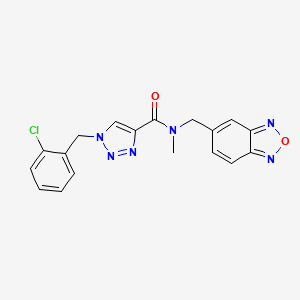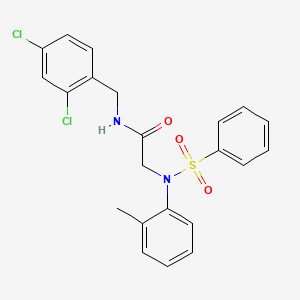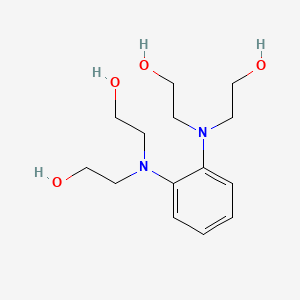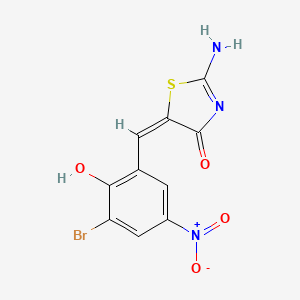![molecular formula C12H16ClNO2S B5121852 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide](/img/structure/B5121852.png)
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide, also known as CPTP, is a chemical compound that has been extensively studied for its potential therapeutic uses. CPTP belongs to the class of compounds known as amides and has a molecular formula of C13H17ClNO2S.
作用機序
The exact mechanism of action of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is not fully understood. However, it is thought to work by inhibiting the activity of certain enzymes that are involved in inflammation and tumor growth. Specifically, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is thought to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is also thought to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been shown to have several biochemical and physiological effects. In animal models of inflammatory diseases, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been shown to reduce inflammation and improve symptoms. 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One advantage of using 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a useful tool for studying the role of inflammation and tumor growth in various diseases. However, one limitation of using 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is that it can be difficult to synthesize and purify, which can make it expensive and time-consuming to use in lab experiments.
将来の方向性
There are several future directions for research on 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide. One area of research is to further explore its potential as a therapeutic agent for inflammatory diseases and cancer. Another area of research is to investigate its potential as a neuroprotective agent for neurodegenerative diseases. Additionally, future research could focus on developing more efficient methods for synthesizing and purifying 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide, which could make it more accessible for lab experiments.
合成法
The synthesis of 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide is a multi-step process that involves several chemical reactions. The first step involves the reaction of 4-chlorothiophenol with 2-methoxyethylamine to form 4-chlorophenylthioethylamine. This intermediate is then reacted with 3-chloropropionyl chloride to form 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide. The final product is purified using column chromatography.
科学的研究の応用
3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been extensively studied for its potential therapeutic uses. In particular, it has been shown to have anti-inflammatory and anti-tumor properties. 3-[(4-chlorophenyl)thio]-N-(2-methoxyethyl)propanamide has been studied in vitro and in vivo for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to reduce inflammation in animal models of inflammatory diseases.
特性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(2-methoxyethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2S/c1-16-8-7-14-12(15)6-9-17-11-4-2-10(13)3-5-11/h2-5H,6-9H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMPDJFZDRITBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCSC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-(2-methoxyethyl)propanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-acetyl-4-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5121774.png)

![2,3-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5121783.png)

![methyl {[7-tert-butyl-3-(2-methyl-2-propen-1-yl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]thio}acetate](/img/structure/B5121796.png)
![N-[3-(dibenzylamino)-2-hydroxypropyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5121798.png)
![3-(2-methoxyphenyl)-3,4-dihydrobenzo[f]quinolin-1(2H)-one](/img/structure/B5121800.png)

![N-{4-[(ethylamino)sulfonyl]phenyl}-2-phenoxybenzamide](/img/structure/B5121817.png)


![N~1~-{2-[(4-chlorobenzyl)thio]ethyl}-N~2~-(2-ethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5121828.png)

![3-(2-{[5-(3-isobutyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]amino}ethyl)-1,3-oxazolidin-2-one](/img/structure/B5121842.png)